molecular formula C₁₁H₁₈N₂O₃ B1142623 tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1564266-54-1

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B1142623
M. Wt: 226.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol, a by-product of hydrolytic kinetic resolution, provides an efficient approach to producing bioactive compounds, including carnitine hydrochloride (Xu Li et al., 2011). Another method involves the selective hydrolytic kinetic resolution with chiral salen-CoIII complexes to yield (S)-(+)-epichlorohydrin, which is then converted to L-carnitine with an overall yield of about 70% (Henderson Da, 2006).

Molecular Structure Analysis

The crystal structure of DL-carnitine hydrochloride has been determined, revealing a monoclinic space group and highlighting the importance of the Cl− ion in forming infinite chains elongated along the c-axis. This arrangement facilitates the understanding of the molecular configuration and its biological activity correlation (K. Tomita et al., 1974).

Chemical Reactions and Properties

Carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, as evidenced in studies using secondary ion mass spectrometry. This reaction mechanism underscores the compound's reactivity and potential for forming methylated derivatives under specific conditions (O. W. Hand et al., 1988).

Physical Properties Analysis

Carnitine's role as an essential factor in fatty acid metabolism is underscored by its synthesis from lysine and methionine and its involvement in transporting fatty acids across the mitochondrial membrane for β-oxidation. Its physical properties, including solubility and transport mechanisms, are critical for its biological functions (M. Dąbrowska & M. Starek, 2014).

Chemical Properties Analysis

The synthesis and evaluation of carnitine analogs have provided insights into the compound's chemical properties and its role in metabolism. Although some analogs did not affect blood glucose or serum fatty acid levels in rats, their synthesis from tert-butyl 3,4-epoxybutyrate highlights the chemical versatility and potential for developing carnitine-derived compounds with specific biological activities (S. Boots & M. R. Boots, 1975).

Scientific Research Applications

Natural Compounds and Synthetic Applications

Research into tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate and related compounds highlights their significance in various scientific applications. These substances, including neo fatty acids, neo alkanes, and their synthetic analogs, show potential in developing new chemical preparations. These applications range from antioxidants to agents with anticancer, antimicrobial, and antibacterial properties. The exploration of these compounds has extended into cosmetic, agronomic, and pharmaceutical industries, demonstrating the broad utility and potential of tert-butyl derivatives and related structures in scientific research and development (Dembitsky, 2006).

Environmental and Health Impacts

In addition to their applications in drug synthesis and material science, the environmental and health implications of tert-butyl derivatives have been studied extensively. Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used in various industrial and commercial products to prevent oxidation. Recent studies have investigated the environmental occurrence, human exposure, and toxicity of SPAs, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Fuel Additives and Environmental Remediation

Methyl Tert-butyl Ether (MTBE) is a prominent example of a fuel additive with tert-butyl groups that improves fuel performance and reduces emissions of hazardous components. The study and development of membrane methods, such as pervaporation, for the separation of MTBE from its production mixtures have been a focus of research, aiming at more efficient and environmentally friendly production processes (Pulyalina et al., 2020). Moreover, the biodegradation and fate of MTBE in soil and groundwater have been reviewed, indicating the potential for bioaugmentation and biostimulation techniques in remediating MTBE-contaminated sites (Thornton et al., 2020).

Biocatalysis and Chemical Synthesis

The study of catalytic non-enzymatic kinetic resolution methods, including those involving tert-butyl groups, has provided valuable insights into the synthesis of enantiopure compounds. These methods have shown high enantioselectivity and yield, demonstrating the importance of tert-butyl derivatives in asymmetric organic synthesis and their potential in industrial applications (Pellissier, 2011).

Safety And Hazards

The compound tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

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